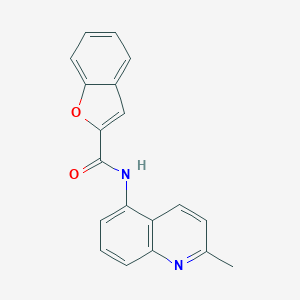![molecular formula C21H17FN4O3 B243757 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'FDBT' and is known for its potential applications in various scientific studies.
作用机制
The mechanism of action of FDBT is based on its ability to bind to specific receptors or molecules in the body. FDBT has been shown to bind to metal ions, such as copper and zinc, which leads to the formation of a fluorescent complex. This complex can be used for the detection of metal ions in various biological samples. FDBT has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
FDBT has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. FDBT has also been shown to bind to amyloid-beta plaques in Alzheimer's disease, which can aid in the detection and diagnosis of the disease. Furthermore, FDBT has been shown to have potential applications in the treatment of fungal infections.
实验室实验的优点和局限性
One of the main advantages of using FDBT in lab experiments is its high sensitivity and specificity towards metal ions and other molecules. FDBT has also been shown to be non-toxic and biocompatible, making it a safe option for various biological applications. However, one of the limitations of using FDBT is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on FDBT. One potential area of research is the development of FDBT-based sensors for the detection of metal ions in environmental samples. Another area of research is the use of FDBT in the development of new cancer therapies. Furthermore, FDBT can be used in the development of new diagnostic tools for Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
In conclusion, FDBT is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer therapy, metal ion detection, and neurodegenerative disease diagnosis. The synthesis method of FDBT has been optimized over time, leading to the production of high-quality FDBT. FDBT has various biochemical and physiological effects in the body and has advantages and limitations for lab experiments. There are several future directions for research on FDBT, which can lead to the development of new diagnostic tools and therapies.
合成方法
The synthesis method of FDBT involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-(4-fluorophenyl)-1H-benzotriazole in the presence of a base. The product obtained is then purified to obtain FDBT. This synthesis method has been optimized and improved over time, leading to the production of high-quality FDBT.
科学研究应用
FDBT has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. FDBT has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, FDBT has been used as a molecular marker for the detection of amyloid-beta plaques in Alzheimer's disease.
属性
分子式 |
C21H17FN4O3 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H17FN4O3/c1-28-16-8-9-17(20(12-16)29-2)21(27)23-14-5-10-18-19(11-14)25-26(24-18)15-6-3-13(22)4-7-15/h3-12H,1-2H3,(H,23,27) |
InChI 键 |
BMVNGXRHMOTLTD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)





![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)